
6-Propoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a quinoline ring substituted with a propoxy group at the 6-position and an amino group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxyquinolin-3-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For instance, 6-chloroquinoline can be reacted with propanol in the presence of a base to yield 6-propoxyquinoline.
Amination: The final step involves the introduction of the amino group at the 3-position. This can be achieved through direct amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the 3-amino and 6-propoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-Propoxyquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 6-Propoxyquinolin-3-amine is largely dependent on its interaction with biological targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases. The propoxy and amino groups enhance binding affinity and specificity to these targets, leading to the modulation of cellular pathways involved in DNA replication and repair.
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
6-Methoxyquinolin-3-amine: Similar structure with a methoxy group instead of a propoxy group.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 6-Propoxyquinolin-3-amine is unique due to the presence of both the propoxy and amino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-propoxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-5-15-11-3-4-12-9(7-11)6-10(13)8-14-12/h3-4,6-8H,2,5,13H2,1H3 |
InChIキー |
JBTWCOMPRIGAHJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=CC(=CN=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)
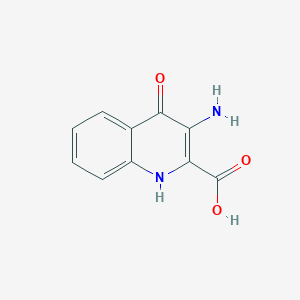

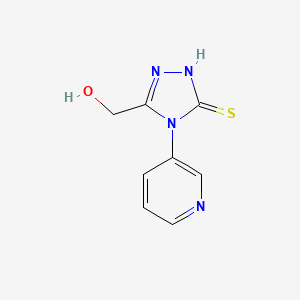
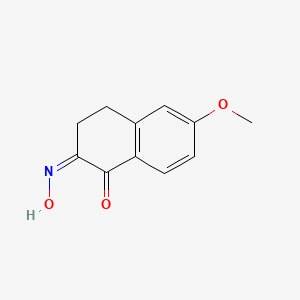
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
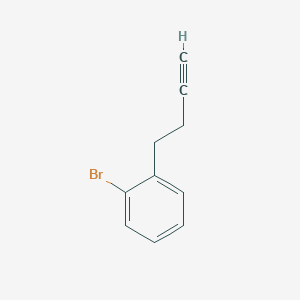
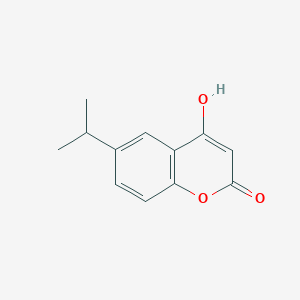
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
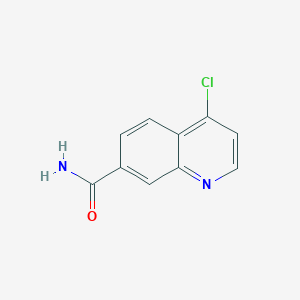

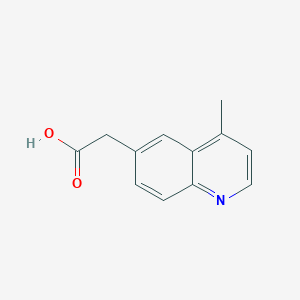
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
